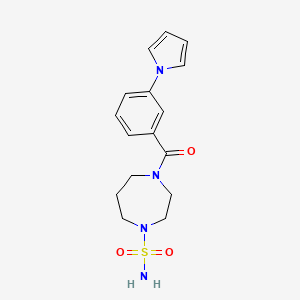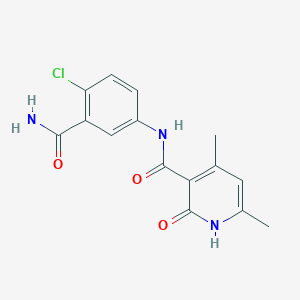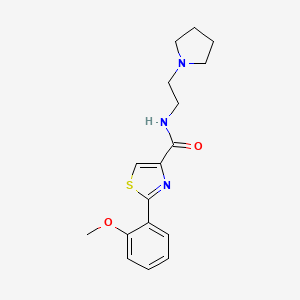
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide, also known as PBD, is a small molecule that has been extensively studied for its potential applications in scientific research. PBD belongs to a class of compounds known as DNA minor groove binders, which have been shown to exhibit potent antitumor activity. In
科学研究应用
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been shown to exhibit potent antitumor activity, with studies demonstrating its efficacy against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
作用机制
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide exerts its antitumor activity by binding to the minor groove of DNA, leading to DNA damage and ultimately cell death. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells. The mechanism of action of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is complex and involves multiple pathways, including the inhibition of DNA replication and the induction of apoptosis.
Biochemical and Physiological Effects
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of tumor growth, the induction of cell death, and the suppression of angiogenesis. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has also been shown to modulate the immune response, leading to increased tumor cell recognition and elimination.
实验室实验的优点和局限性
One of the main advantages of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is its potency against a wide range of cancer cell lines, making it a promising candidate for the development of novel cancer therapies. However, 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide also has several limitations, including its poor solubility and stability, which can make it difficult to use in lab experiments.
未来方向
There are several future directions for the study of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide, including the development of more stable and soluble analogs, the optimization of its delivery to tumor cells, and the exploration of its potential applications in combination with other cancer therapies. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide also has potential applications in other fields, such as infectious disease research and drug discovery.
Conclusion
In conclusion, 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is a promising small molecule with potent antitumor activity and a range of potential scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for its study and development. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide represents a promising avenue for the development of novel cancer therapies and the advancement of scientific research.
合成方法
The synthesis of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide involves several steps, including the reaction of 3-pyrrolecarboxylic acid with thionyl chloride to form 3-pyrrolecarbonyl chloride, which is then reacted with 4-(aminosulfonyl)benzoic acid to form the 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide molecule. The synthesis of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been optimized over the years, resulting in higher yields and improved purity.
属性
IUPAC Name |
4-(3-pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c17-24(22,23)20-10-4-9-19(11-12-20)16(21)14-5-3-6-15(13-14)18-7-1-2-8-18/h1-3,5-8,13H,4,9-12H2,(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPNWZBAMVDDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)N)C(=O)C2=CC(=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7573806.png)
![(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate](/img/structure/B7573810.png)

![2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol](/img/structure/B7573820.png)

![5,6-Dimethyl-3-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7573826.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573842.png)

![N,N-diethyl-1-[3-(4-fluorophenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7573860.png)
![3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7573861.png)
![1-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7573869.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)

![N-(2-methylphenyl)-2-[5-(2-pyridin-3-ylcyclopropyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7573890.png)